4-(2,4-dichlorophenyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.14 g/mol . It is also known by its IUPAC name, 4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-amine . This compound is characterized by the presence of a dichlorophenyl group attached to an oxan-4-amine structure.
Preparation Methods
The synthesis of 4-(2,4-dichlorophenyl)oxan-4-amine typically involves the reaction of 2,4-dichlorophenyl derivatives with oxan-4-amine precursors under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 2,4-dichlorophenyl chloride and oxan-4-amine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted oxan-4-amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,4-dichlorophenyl)oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The oxan-4-amine structure may also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-(2,4-dichlorophenyl)oxan-4-amine can be compared with other similar compounds, such as:
2-(2,4-dichlorophenyl)oxan-4-amine: This compound has a similar structure but with a different substitution pattern on the oxan ring.
4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-amine: This compound has a similar core structure but lacks the oxan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and oxan-4-amine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1017480-51-1 |
---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
InChI Key |
OWTHKFWXZKQTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=C(C=C(C=C2)Cl)Cl)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.